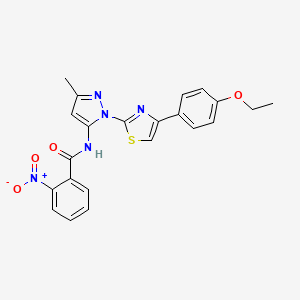

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

CAS No.: 1019102-63-6

Cat. No.: VC8192836

Molecular Formula: C22H19N5O4S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019102-63-6 |

|---|---|

| Molecular Formula | C22H19N5O4S |

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-nitrobenzamide |

| Standard InChI | InChI=1S/C22H19N5O4S/c1-3-31-16-10-8-15(9-11-16)18-13-32-22(23-18)26-20(12-14(2)25-26)24-21(28)17-6-4-5-7-19(17)27(29)30/h4-13H,3H2,1-2H3,(H,24,28) |

| Standard InChI Key | YBSBVLUTHCDYSR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Introduction

Chemical Structure and Key Functional Groups

The compound’s molecular formula is C₂₁H₁₇N₅O₄S, with a molecular weight of 435.5 g/mol (calculated from analogous structures in sources ). Its structure comprises:

-

2-Nitrobenzamide core: A benzene ring with a nitro group at position 2 and an amide linkage.

-

Pyrazole ring: A 3-methyl-1H-pyrazol-5-yl group, where the methyl substituent enhances steric and electronic effects.

-

Thiazole substituent: A 4-(4-ethoxyphenyl)thiazol-2-yl group, introducing electron-donating ethoxy and aromatic moieties.

The hybrid heterocyclic system enables diverse pharmacophoric interactions, making it a candidate for bioactive applications.

Synthesis and Characterization

Characterization Techniques

Key methods for structural validation include:

Structural Analogues and Biological Insights

Related Compounds and Activities

Similar pyrazole-thiazole hybrids exhibit:

SAR (Structure-Activity Relationship)

-

Ethoxyphenyl group: Enhances solubility and electron-donating effects, potentially improving binding to hydrophobic pockets.

-

Nitro group: Increases electrophilicity, aiding interactions with nucleophilic residues in enzymes.

-

Pyrazole-thiazole fusion: Maximizes π-conjugation, enhancing membrane permeability and target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume